molecular formula C32H40O8 B14078532 4-O-Methylsaucerneol

4-O-Methylsaucerneol

Cat. No.: B14078532
M. Wt: 552.7 g/mol
InChI Key: JYXVAMLAJSGCDL-PLCQSOOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylsaucerneol involves multiple steps, starting from readily available precursors. The key steps include methylation and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylsaucerneol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

4-O-Methylsaucerneol exerts its effects primarily through the inhibition of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). By inhibiting HIF-1, this compound can down-regulate the expression of genes involved in angiogenesis, cell survival, and metabolism, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 4-O-Methylsaucerneol stands out due to its specific structural modifications, which enhance its stability and biological activity compared to its analogues. Its unique methylation pattern contributes to its potent HIF-1 inhibitory effects, making it a valuable compound for further research and development .

Properties

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

IUPAC Name

(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

InChI

InChI=1S/C32H40O8/c1-18-19(2)32(40-31(18)22-10-13-25(35-5)28(16-22)37-7)23-11-14-26(29(17-23)38-8)39-20(3)30(33)21-9-12-24(34-4)27(15-21)36-6/h9-20,30-33H,1-8H3/t18-,19-,20-,30+,31+,32+/m1/s1

InChI Key

JYXVAMLAJSGCDL-PLCQSOOISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C

Origin of Product

United States

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